Methyl (S)-3-amino-3-(4-nitrophenyl)propanoate

Description

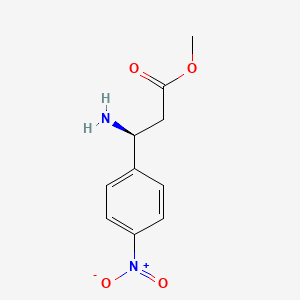

Methyl (S)-3-amino-3-(4-nitrophenyl)propanoate is a β-amino acid ester characterized by a nitro group at the para position of the phenyl ring and a methyl ester moiety. It is synthesized via nitro group reduction and esterification, as seen in , where thionyl chloride and methanol are used for etherification. The compound’s CAS number is 160060-21-9, with a molecular formula of C₁₀H₁₂N₂O₄ .

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 |

InChI Key |

JGLLZWBBGQKLKV-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Nitration and Subsequent Reduction

This approach begins with the nitration of a suitable precursor, typically a phenyl- or phenyl-derivative, followed by reduction of the nitro group to an amino group and esterification to form the methyl ester.

Nitration of Phenyl Derivative:

Aromatic nitration is performed on phenyl compounds, such as phenylacetic acid derivatives, using a nitrating mixture (concentrated nitric acid and sulfuric acid). The nitration selectively introduces a nitro group at the para-position, yielding 4-nitrophenyl derivatives.Preparation of the Amino Compound:

The nitro group is reduced to an amino group via catalytic hydrogenation or chemical reduction. Catalytic hydrogenation employs palladium or platinum catalysts under hydrogen atmosphere, typically at mild conditions (around 30°C, 1-3 hours). Chemical reduction may utilize agents like tin(II) chloride or iron filings in acidic media.Esterification to Form Methyl Ester:

The amino-phenyl compound is esterified with methyl alcohol in the presence of acid catalysts such as sulfuric acid or via Fischer esterification, often under reflux conditions.

A patent (US5969179A) describes a method where (2S)-2-amino-3-(4-nitrophenyl)propanoate is prepared via nitration of phenylalanine derivatives, followed by reduction and esterification steps, with purification achieved through recrystallization and chromatography.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Cold, controlled temperature | Para-selectivity critical |

| Reduction | H₂ / Pd-C | 30°C, 2-3 hours | Ensures stereoselectivity |

| Esterification | MeOH / H₂SO₄ | Reflux | Yields methyl ester |

- High stereoselectivity when starting from chiral amino acids.

- Compatibility with various functional groups.

- Handling of nitrating mixtures requires safety precautions.

- Potential over-nitration or side reactions.

Nucleophilic Aromatic Substitution on Nitro-Substituted Aromatics

This strategy involves nucleophilic aromatic substitution (SNAr) of activated aromatic rings bearing nitro groups with amino or amino ester nucleophiles.

Preparation of Nitro-Substituted Aromatic Precursors:

Aromatic compounds with electron-withdrawing nitro groups at the para-position are synthesized or procured.Nucleophilic Substitution:

The amino group is introduced via SNAr reaction using amino esters under reflux in polar aprotic solvents such as acetonitrile, with triethylamine acting as a base to facilitate nucleophilic attack.Isolation and Purification:

The product is purified through chromatography, often employing silica gel and solvent systems such as ethyl acetate/dichloromethane.

A recent study employed this method to synthesize methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[(2′-nitrophenyl)amino]propanoate, illustrating the nucleophilic aromatic substitution of amino esters onto nitro-activated aromatic rings, with yields exceeding 70%.

| Reagents | Conditions | Notes |

|---|---|---|

| Nitro aromatic | Amino ester + triethylamine | Reflux, 16 hours |

| Solvent | Acetonitrile | Inert atmosphere |

- High regioselectivity.

- Suitable for diverse aromatic substitutions.

- Requires activated aromatic rings.

- Possible side reactions with other nucleophiles.

Reductive Amination and Chiral Resolution

This approach involves the formation of the amino compound via reductive amination of aldehyde or ketone intermediates, followed by chiral resolution to obtain the (S)-enantiomer.

Synthesis of Ketone or Aldehyde Intermediate:

Starting from methyl ester derivatives, oxidation or other functionalization yields the corresponding carbonyl compounds.Reductive Amination:

The carbonyl compound reacts with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen over a metal catalyst.Chiral Resolution:

The racemic mixture is separated using chiral chromatography or crystallization techniques to isolate the (S)-enantiomer.

A study detailed in the literature describes the use of chiral HPLC for enantiomeric separation of methyl (2S)-3-amino-3-(4-nitrophenyl)propanoate, achieving enantiomeric excesses above 98%.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Reductive amination | NH₃ / NaBH₃CN | Room temperature | Yields racemic mixture |

| Chiral resolution | Chiral HPLC | Ambient | High enantiomeric purity |

- Precise control over stereochemistry.

- Compatibility with various functional groups.

- Additional steps for resolution.

- Costly chiral stationary phases.

Summary of Key Preparation Parameters

| Method | Starting Material | Key Reagents | Stereoselectivity | Yield | Notes |

|---|---|---|---|---|---|

| Nitration & Reduction | Phenylalanine derivatives | HNO₃ / H₂ / Pd-C | High when chiral starting material used | Up to 80% | Requires careful temperature control |

| Nucleophilic Substitution | Nitro-activated aromatic compounds | Amino esters, triethylamine | Moderate to high | 70-85% | Suitable for diverse substitutions |

| Reductive Amination & Resolution | Ketone intermediates | NH₃, NaBH₃CN | Enantiomeric excess >98% | Variable | Enantioselective, multi-step |

Biological Activity

Methyl (S)-3-amino-3-(4-nitrophenyl)propanoate, also known as methyl 2-amino-3-(4-nitrophenyl)propanoate, is a compound with significant biological activity due to its structural characteristics, particularly the presence of an amino group and a nitrophenyl moiety. This article explores its biological activity, mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- CAS Number : 273920-24-4

The compound's structure contributes to its unique electronic properties and interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

This compound primarily interacts with specific enzymes and receptors, potentially acting as an inhibitor or modulator in various biochemical pathways. The nitro group enhances its reactivity and binding affinity to biological targets, which may include neurotransmitter receptors and metabolic enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, influencing levels of neurotransmitters such as dopamine and serotonin.

- Receptor Modulation : It may modulate receptor activity, affecting signal transduction pathways related to mood regulation and cognitive functions.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Neuropharmacological Effects : Research indicates that this compound could have implications in treating neurological disorders due to its potential to modulate neurotransmitter systems .

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Case Study Insights

- Neurotransmitter Modulation : A study explored the effects of this compound on dopamine levels in rat models. The results showed a significant increase in dopamine release, suggesting potential applications in treating conditions like depression or Parkinson's disease .

- Antioxidant Activity : In vitro assays demonstrated that the compound scavenges free radicals effectively, indicating its role as a potential therapeutic agent against oxidative stress-related diseases.

Applications in Drug Development

Due to its diverse biological activities, this compound is being investigated for various pharmaceutical applications:

- Drug Candidate for Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a promising candidate for developing treatments for disorders such as depression and anxiety .

- Antioxidant Therapeutics : The compound's antioxidant properties suggest potential use in formulations aimed at reducing oxidative damage in neurodegenerative diseases.

Scientific Research Applications

Methyl (S)-3-amino-3-(4-nitrophenyl)propanoate is a chemical compound with applications in various scientific fields, particularly in organic chemistry, pharmaceutical development, and chemical ecology. It is characterized by a methyl ester, an amino group, and a nitrophenyl group, which contribute to its properties and potential applications.

Scientific Research Applications

Organic Chemistry: this compound is used in the synthesis of various organic compounds. Its structural features allow for the development of derivatives with distinct biological or chemical properties.

Pharmaceutical Development: This compound is a candidate for drug design, particularly in developing new antimicrobial or other therapeutic agents. The amino group suggests potential interactions with biological targets such as enzymes and receptors.

Chemical Ecology: Phenylpropanoids, a class of compounds to which this compound belongs, have been studied for their antifeedant properties against insects like the pine weevil, Hylobius abietis.

Research Findings

- Biological Activity: Methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits significant biological activity, especially in pharmacological contexts.

- Interaction Studies: Studies focus on its binding affinity with various biological targets. Initial findings suggest potential therapeutic applications and safety concerns that require further investigation.

- Synthetic Routes: Several synthetic routes have been developed for methyl 3-amino-3-(4-nitrophenyl)propanoate, allowing flexibility in synthesizing derivatives for specific applications.

Related Compounds

Methyl 3-amino-3-(4-nitrophenyl)propanoate shares structural similarities with other compounds, allowing comparative analysis regarding their chemical behavior and biological activity. These include:

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate

- (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Nitro Position: Meta vs. Para

- (S)-3-Amino-3-(3-nitrophenyl)propanoic acid (CAS 787544-61-0): The nitro group is at the meta position instead of para. Replaces the methyl ester with a carboxylic acid, increasing polarity and reducing lipophilicity. Similarity score: 1.00 (highest structural overlap except for nitro position and functional group) .

Halogen Substitution

- (3S)-3-Amino-3-(4-bromophenyl)propanoate (): Bromine replaces the nitro group, altering electronic properties (electron-withdrawing to electron-donating). May influence reactivity in cross-coupling reactions or binding affinity in biological targets.

Additional Functional Groups

- Increased solubility in polar solvents compared to the target compound .

Functional Group Modifications

Ester vs. Carboxylic Acid

- Similarity score: 0.90; minor differences in enantiomeric purity may affect chiral recognition in catalysis or drug design .

Hydrochloride Salt Formation

- (S)-Methyl 2-amino-3-(3-methyl-4-nitrophenyl)propanoate hydrochloride (VE0010216): Introduces a methyl group on the phenyl ring and a hydrochloride salt, enhancing water solubility. Amino group at C2 (α-position) distinguishes it from the target’s β-amino structure, altering backbone flexibility .

Stereochemical Variations

- (R)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS 19883-74-0): R-configuration at C2 vs. the target’s S-configuration at C3. Enantiomeric differences could lead to divergent biological activity or crystallization behavior .

Q & A

Q. What are the common synthetic routes for Methyl (S)-3-amino-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves three key steps:

Michael Addition : A nitroalkene precursor reacts with a β-keto ester under basic conditions (e.g., K₂CO₃ in THF) to form the nitro intermediate.

Catalytic Hydrogenation : Reduction of the nitro group to an amine using H₂/Pd-C or NaBH₄ in methanol.

Esterification : Methyl ester formation via methanol under acidic conditions (e.g., HCl catalysis).

Optimization :

- Enantiomeric purity (>99% ee) is achieved using chiral auxiliaries or enzymatic resolution (e.g., lipases) .

- Temperature control (0–25°C) during hydrogenation minimizes side reactions.

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the stereochemistry and functional groups (e.g., NH₂ at δ 1.5–2.0 ppm, aromatic protons at δ 7.5–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₂N₂O₄, MW 224.21 g/mol) .

- X-ray Crystallography : Resolves absolute configuration; SHELX programs refine crystal structures .

Q. What are the key physicochemical properties relevant to experimental handling?

- Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.

- Stability : Hydrolyzes under strong acidic/basic conditions; store at RT in anhydrous environments .

- Melting Point : ~120–125°C (varies with purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 15.5 µM in LNCaP vs. 10.2 µM in T47-D cells) may arise from:

-

Purity : HPLC-grade purity (>98%) reduces batch variability .

-

Substituent Effects : Meta vs. para nitro positioning alters electronic properties and target binding .

-

Assay Conditions : Standardize cell viability assays (MTT vs. ATP-based) and exposure times (24–72 hrs) .

Validation : Cross-test derivatives in identical cell lines (see Table 1).Table 1: Antiproliferative Activity of Derivatives

Compound Cell Line IC₅₀ (µM) Reference (S)-Methyl 3-amino-3-(4-nitrophenyl)propanoate LNCaP 15.5 Ethyl 3-amino-3-(4-nitrophenyl)propanoate PC-3 12.8

Q. What strategies improve enantioselective synthesis for pharmacological applications?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (up to 95% ee) .

- Enzymatic Resolution : Immobilized Candida antarctica lipase selectively hydrolyzes the (R)-enantiomer .

- Analytical QC : Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess .

Q. How does the nitro group influence reactivity in downstream derivatization?

- Answer :

- Electrophilic Substitution : The nitro group directs reactions to the meta position in aromatic rings, enabling regioselective halogenation or sulfonation .

- Reduction to Amine : Hydrogenation yields primary amines for peptide coupling (e.g., EDC/HOBt activation) .

- Steric Effects : Bulky 4-nitrophenyl groups hinder nucleophilic attacks at the β-carbon .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Answer :

- Low Yields in Esterification : Replace HCl with TsOH to reduce side-product formation .

- Racemization : Avoid prolonged heating during hydrogenation; use low-temperature (0°C) conditions .

- Scalability : Transition from batch to flow chemistry for nitro reduction steps .

Data Contradiction Analysis

Q. Why do studies report conflicting reactivity profiles for similar derivatives?

- Answer :

- Functional Group Positioning : The (S)-configuration enhances hydrogen bonding with targets (e.g., enzymes), unlike (R)-isomers .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, altering kinetics .

- Analytical Artifacts : Impurities in early studies (e.g., <95% purity) skew reactivity data; modern LC-MS mitigates this .

Key Research Recommendations

- Prioritize enantiopure synthesis to isolate pharmacologically active isomers.

- Use standardized bioassays to reconcile biological data discrepancies.

- Explore nitro-to-amine derivatization for prodrug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.